1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole
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Overview
Description
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole typically involves the reaction of 2-ethoxyethylamine with p-tolyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of histamine receptors, thereby reducing allergic reactions. Additionally, it can interfere with DNA synthesis in microbial cells, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: Another benzimidazole derivative with similar chemical properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar core structure but different substituents, leading to varied biological activities.
Uniqueness
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy-ethyl and p-tolyloxymethyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-22-13-12-21-18-7-5-4-6-17(18)20-19(21)14-23-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHGMXWTLFQNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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